

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: (3-Acetyl-4-fluorophenyl)boronic acid

Cat. No.: B1524842

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(3-Acetyl-4-fluorophenyl)boronic acid, identified by its CAS Number 850198-68-4, is a highly functionalized organoboron compound.^{[1][2][3]} Its structure, featuring a boronic acid, an acetyl group, and a fluorine atom on a phenyl ring, makes it an exceptionally valuable reagent in organic synthesis. The strategic placement of these functional groups offers multiple reaction pathways and imparts unique electronic properties, rendering it a sought-after building block for complex molecular architectures.

The boronic acid moiety is primarily known for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.^{[4][5]} The electron-withdrawing nature of the acetyl group and the fluorine atom modulates the reactivity of the boronic acid and the aromatic ring, providing chemists with fine control over synthetic outcomes. This guide will delve into the core properties, synthesis, and critical applications of this reagent, offering both theoretical understanding and practical, actionable protocols.

Section 1: Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. The data for **(3-Acetyl-4-fluorophenyl)boronic acid** is summarized below. It is crucial for researchers to verify the purity of the material upon receipt, typically via

NMR spectroscopy or LC-MS, as boronic acids can undergo dehydration to form cyclic boroxines.

Property	Value	Source(s)
CAS Number	850198-68-4	[1] [2] [6]
Molecular Formula	C ₈ H ₈ BFO ₃	[1]
Molecular Weight	181.96 g/mol	[1]
Appearance	White to light yellow crystalline powder	[7]
Purity	Typically ≥95-98%	[1] [6]
Storage	Store at room temperature or under refrigeration, away from moisture. [1]	
SMILES	CC(=O)C1=C(F)C=CC(B(O)O)=C1	[1]
InChI Key	SLTQXKDHZMXMNR-UHFFFAOYSA-N	[3]

Note: Physical properties such as melting point and boiling point are not consistently reported across public domains and should be determined experimentally.

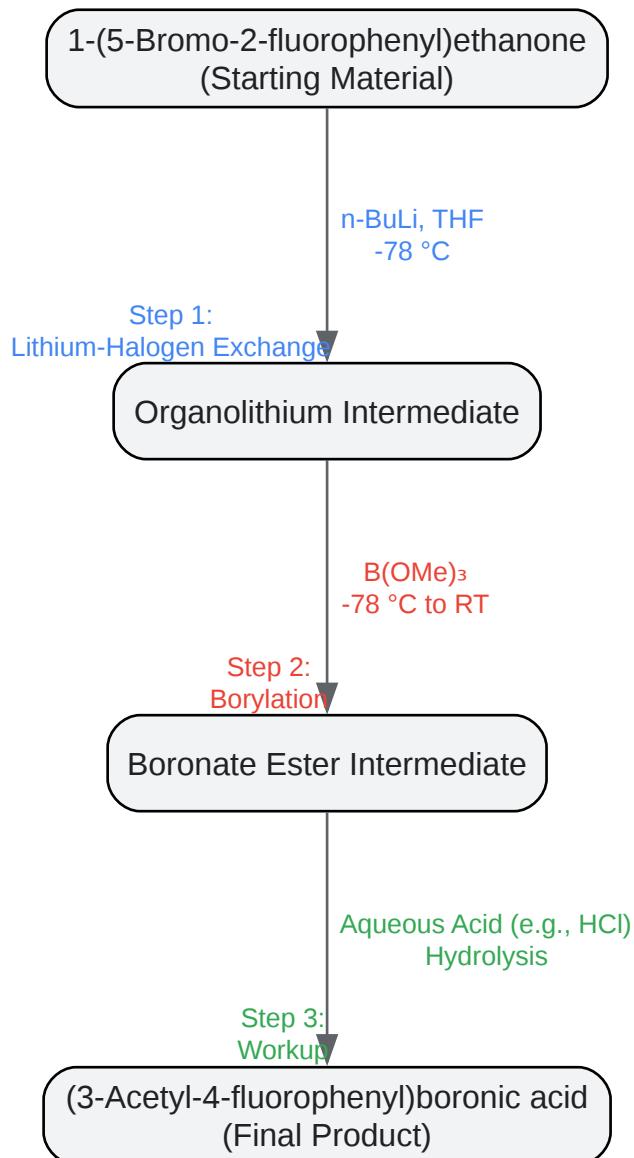
Section 2: Synthesis and Purification

The synthesis of arylboronic acids often involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron-containing electrophile. A common and reliable method for preparing **(3-Acetyl-4-fluorophenyl)boronic acid** is through a lithium-halogen exchange followed by borylation.

Expertise & Causality: This pathway is chosen for its efficiency and tolerance of the ketone functional group at low temperatures. Starting from the readily available 1-(2-fluoro-5-bromophenyl)ethanone, a Grignard formation is less favorable due to potential side reactions with the acetyl group. The lithium-halogen exchange using an organolithium reagent like n-

butyllithium is rapid and occurs at low temperatures (-78 °C), which preserves the ketone moiety. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, yields the desired boronic acid.[8][9]

Plausible Synthetic Workflow



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Caption: A plausible synthetic route to **(3-Acetyl-4-fluorophenyl)boronic acid**.

Step-by-Step Synthesis Protocol

This is a representative protocol based on established chemical principles. All reactions should be performed by trained personnel under a nitrogen or argon atmosphere using anhydrous solvents.[\[8\]](#)

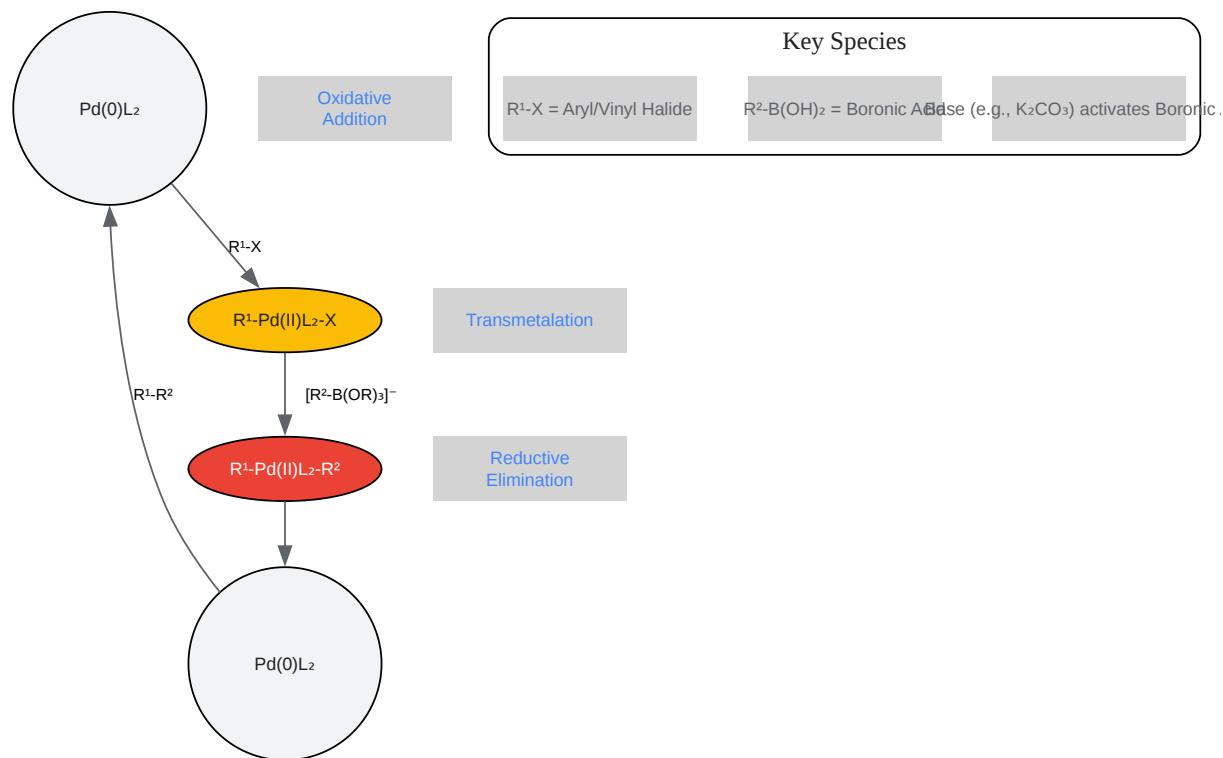
- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-(5-bromo-2-fluorophenyl)ethanone (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
- Hydrolysis & Extraction: Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), stirring vigorously until two clear layers form. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[\[10\]](#)
- Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **(3-Acetyl-4-fluorophenyl)boronic acid**.[\[10\]](#)

Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(3-Acetyl-4-fluorophenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl group and an organic halide or triflate.[\[4\]](#)[\[5\]](#) Its high functional group tolerance and mild reaction conditions have made it a staple in pharmaceutical and materials science research.[\[5\]](#)[\[11\]](#)

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The active $\text{Pd}(0)$ catalyst inserts into the aryl-halide ($\text{R}^1\text{-X}$) bond, forming a $\text{Pd}(\text{II})$ complex. The reactivity order is typically $\text{I} > \text{Br} > \text{OTf} \gg \text{Cl}$.^[5]
- **Transmetalation:** A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R^2) to the palladium center, displacing the

halide. This is often the rate-determining step.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R^1-R^2) and regenerating the $Pd(0)$ catalyst.

Validated Experimental Protocol

This protocol is a general starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

- Reagents Setup: In a reaction vial, combine **(3-Acetyl-4-fluorophenyl)boronic acid** (1.2 eq), the desired aryl halide (1.0 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.02-0.05 eq). For less reactive halides (e.g., chlorides), a more active catalyst system like $Pd_2(dba)_3$ with a bulky phosphine ligand (e.g., SPhos, XPhos) may be required.^[4]
- Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Reaction: Seal the vial and heat the reaction mixture with stirring to the desired temperature (commonly 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash column chromatography.

Section 4: Advanced Applications in Drug Discovery

The incorporation of boron, and specifically the boronic acid functional group, into drug candidates has gained significant traction following the success of FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam.^{[11][12]} Boronic acids can act as transition-state

mimics, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[11]

The **(3-Acetyl-4-fluorophenyl)boronic acid** scaffold is particularly interesting for medicinal chemistry for several reasons:

- Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability.
- Acetyl Group: The ketone provides a handle for further chemical modification or can act as a hydrogen bond acceptor in a protein binding pocket.
- Modulated pKa: Electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, which can be advantageous for biological applications that require interaction at physiological pH (around 7.4).[8][9]

This reagent serves as a key starting material for creating libraries of complex molecules for screening against various biological targets, from proteasome inhibitors in oncology to novel antibacterial agents.[13][14]

Section 5: Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for CAS 850198-68-4 should always be consulted, general guidelines for handling arylboronic acids apply.

- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16]
- Inhalation/Contact: Avoid breathing dust.[16] Handle in a well-ventilated area or a chemical fume hood.[17] Causes skin and serious eye irritation.[15] In case of contact, wash skin thoroughly with soap and water and flush eyes with water for several minutes.[15][17]
- Fire and Explosion: Boronic acids are generally not flammable but can burn if involved in a fire. Use dry chemical, CO₂, or water spray for extinction.[15]

- Storage: Keep the container tightly closed in a cool, dark, and dry place to prevent degradation and moisture-induced formation of boroxines.[17] Store away from oxidizing agents.[17]

Conclusion

(3-Acetyl-4-fluorophenyl)boronic acid is more than just a chemical; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly in the robust Suzuki-Miyaura coupling, combined with its unique electronic and structural features, makes it a powerful asset for constructing novel pharmaceuticals, agrochemicals, and materials. This guide provides the foundational knowledge and practical protocols necessary for its successful application, empowering researchers to leverage its full potential in their synthetic endeavors.

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